molecular formula C9H11IN2 B8387932 N-(cyclopropylmethyl)-5-iodopyridin-2-amine

N-(cyclopropylmethyl)-5-iodopyridin-2-amine

Cat. No.: B8387932
M. Wt: 274.10 g/mol
InChI Key: PYFWGUVLGZBXJH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-iodopyridin-2-amine is a chemical compound that features a cyclopropylmethyl group attached to a 5-iodo-pyridin-2-yl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-iodopyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-iodo-2-pyridinecarboxylic acid.

    Cyclopropylmethylation: The carboxylic acid is then converted to its corresponding amide using cyclopropylmethylamine under appropriate reaction conditions.

    Reduction: The amide is reduced to the desired amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-iodopyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-5-iodopyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Modulating their activity and affecting cellular processes.

    Inhibit or Activate Pathways: Leading to changes in gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl-(5-bromo-pyridin-2-yl)-amine
  • Cyclopropylmethyl-(5-chloro-pyridin-2-yl)-amine
  • Cyclopropylmethyl-(5-fluoro-pyridin-2-yl)-amine

Uniqueness

N-(cyclopropylmethyl)-5-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromo, chloro, and fluoro analogs.

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

N-(cyclopropylmethyl)-5-iodopyridin-2-amine

InChI

InChI=1S/C9H11IN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)

InChI Key

PYFWGUVLGZBXJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 500 mg (2.09 mmol) of 2-chloro-5-iodo pyridine in 1.64 g (23.1 mmol) of aminomethylcyclopropane was heated to 100° C. in a sealed tube for 48 h. The mixture was then concentrated, dissolved in EtOAc, washes with water and brine, dried with MgSO4, filtered, and concentrated. Recrystallization from hexanes provided 440 mg (1.61 mmol; 77%) of cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine. ESI MS m/z 275 [C9H11 IN2+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One

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